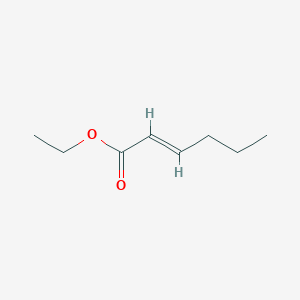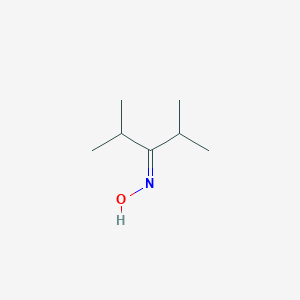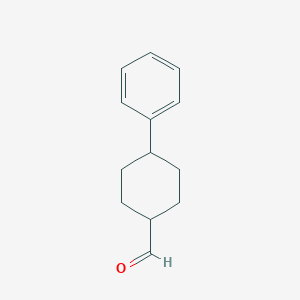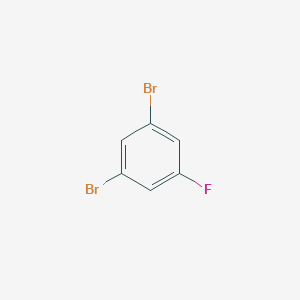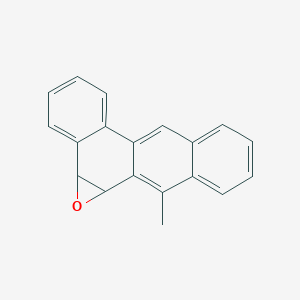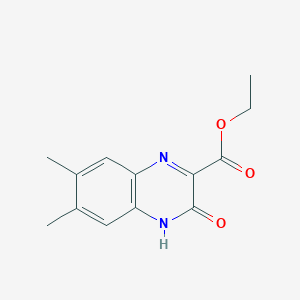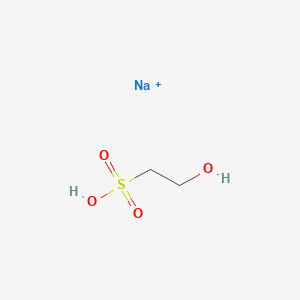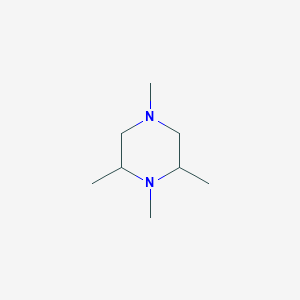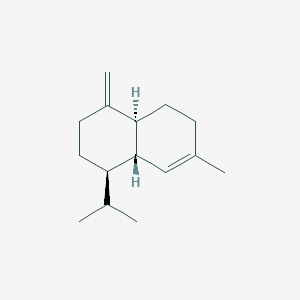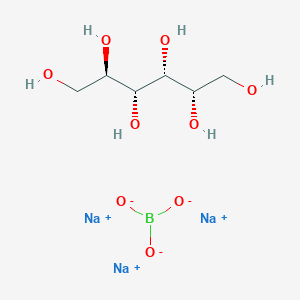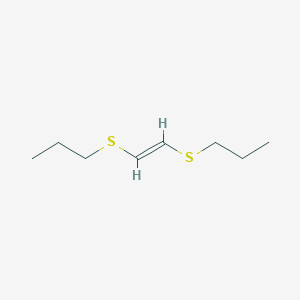
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- is a chemical compound that is commonly used in scientific research. It is a bifunctional alkylating agent that can react with both DNA and proteins. This compound has been used in a variety of research applications, including cancer treatment, DNA sequencing, and protein labeling.
Mecanismo De Acción
The mechanism of action of propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- involves its ability to react with both DNA and proteins. It can form covalent bonds with these molecules, which can lead to inhibition of cell growth or labeling for analysis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- are dependent on the specific application. In cancer treatment, it can lead to inhibition of cell growth and apoptosis. In DNA sequencing, it can be used to label nucleotides for sequencing. In protein labeling, it can be used to label specific amino acids for analysis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- in lab experiments include its ability to react with both DNA and proteins, its effectiveness in cancer treatment, and its usefulness in DNA sequencing and protein labeling. The limitations include its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for research involving propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis-. One potential direction is the development of new cancer treatments that utilize this compound. Another direction is the continued use of this compound in DNA sequencing and protein labeling. Additionally, there is potential for the development of new applications for this compound in other areas of scientific research.
Métodos De Síntesis
The synthesis of propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- involves the reaction of 1,2-dibromoethane with sodium sulfide. This reaction produces 1,2-ethanedithiol, which is then reacted with propane-1,3-diamine to produce the final product.
Aplicaciones Científicas De Investigación
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- has been used in a variety of scientific research applications. It has been shown to be effective in the treatment of cancer, as it can react with DNA and proteins to inhibit cell growth. It has also been used in DNA sequencing, as it can be used to label nucleotides for sequencing. Additionally, it has been used in protein labeling, as it can react with amino acids to label proteins for analysis.
Propiedades
Número CAS |
1120-17-8 |
|---|---|
Nombre del producto |
Propane, 1,1'-((1E)-1,2-ethenediylbis(thio))bis- |
Fórmula molecular |
C8H16S2 |
Peso molecular |
176.3 g/mol |
Nombre IUPAC |
1-[(E)-2-propylsulfanylethenyl]sulfanylpropane |
InChI |
InChI=1S/C8H16S2/c1-3-5-9-7-8-10-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
Clave InChI |
WERZWRCQQURDDW-BQYQJAHWSA-N |
SMILES isomérico |
CCCS/C=C/SCCC |
SMILES |
CCCSC=CSCCC |
SMILES canónico |
CCCSC=CSCCC |
Otros números CAS |
1120-17-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




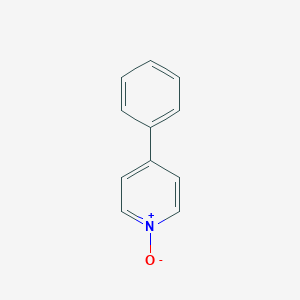
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
